molecular formula C18H21FN2O4S B2673067 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1021041-53-1

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2673067
CAS RN: 1021041-53-1
M. Wt: 380.43
InChI Key: MAHRDROFBZKDFS-UHFFFAOYSA-N
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Description

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(furan-2-ylmethyl)acetamide, also known as FSPTP, is a chemical compound that has been extensively researched due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Antibacterial Activity

Researchers have synthesized acetamide derivatives bearing heterocyclic cores such as azinane and 1,3,4-oxadiazole, evaluating their antibacterial potentials. For example, certain derivatives have shown moderate inhibitory activity against bacterial strains like Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017). These findings highlight the potential of these compounds in addressing bacterial infections.

Carbohydrate Chemistry

In carbohydrate chemistry, the protection of hydroxyl groups is crucial. A study demonstrated the utility of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl group for this purpose, showing its stability under various conditions and its application in synthesizing carbohydrate derivatives (Spjut et al., 2010). This underscores the role of such compounds in facilitating complex carbohydrate syntheses.

Pharmacological Evaluations

Several studies have synthesized and evaluated the pharmacological properties of acetamide derivatives. For instance, new series of N-substituted derivatives were synthesized and assessed for their antibacterial and anti-enzymatic potential. Compounds bearing a 4-chlorophenylsulfonyl moiety demonstrated promising activity against gram-negative bacterial strains and low potential against lipoxygenase (LOX) enzyme, indicating their potential therapeutic applications (Nafeesa et al., 2017).

Enzyme Inhibitory Activities

The enzyme inhibitory activities of synthesized compounds, including those with a sulfonamide or acetamide group, have been a focus area. Some compounds have shown promising activity against acetylcholinesterase and butyrylcholinesterase, important targets in Alzheimer's disease and other neurological disorders (Khalid et al., 2012).

Anti-tumor Activities

Research into the anti-tumor activities of novel sulfonamide derivatives has been conducted, with some compounds displaying potent effects against breast and colon cancer cell lines. This suggests the therapeutic potential of these compounds in cancer treatment (Ghorab et al., 2015).

properties

IUPAC Name

2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S/c19-14-6-8-17(9-7-14)26(23,24)21-10-2-1-4-15(21)12-18(22)20-13-16-5-3-11-25-16/h3,5-9,11,15H,1-2,4,10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHRDROFBZKDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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